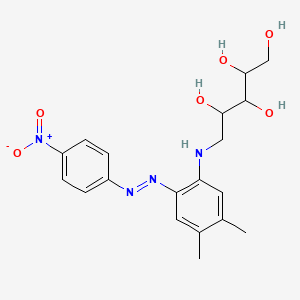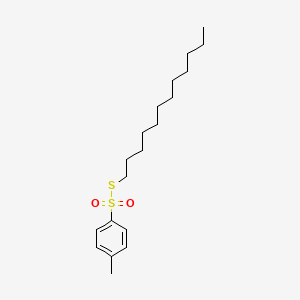
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a complex molecular structure that includes a pentitol backbone, a nitrophenyl group, and a diazenyl linkage, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol typically involves multiple steps, including the formation of the diazenyl linkage and the attachment of the nitrophenyl group. The process often begins with the preparation of the diazenyl intermediate, followed by its reaction with a suitable pentitol derivative under controlled conditions. Common reagents used in these reactions include diazonium salts, reducing agents, and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl and nitrophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and nitrophenyl group play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)pentitol
- 1-deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)-D-ribitol
Uniqueness
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol is unique due to its specific structural features, such as the nitrophenyl group and the diazenyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
6286-17-5 |
|---|---|
Fórmula molecular |
C19H24N4O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
5-[4,5-dimethyl-2-[(4-nitrophenyl)diazenyl]anilino]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H24N4O6/c1-11-7-15(20-9-17(25)19(27)18(26)10-24)16(8-12(11)2)22-21-13-3-5-14(6-4-13)23(28)29/h3-8,17-20,24-27H,9-10H2,1-2H3 |
Clave InChI |
ZAQVZMOTWPKVMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCC(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)









